molecular formula C23H24N6O B12052090 4-[4-(4-methoxybenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

4-[4-(4-methoxybenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12052090
M. Wt: 400.5 g/mol
InChI Key: ZBFNQBLCYGFHGY-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a phenyl group and at position 4 with a piperazinyl moiety bearing a 4-methoxybenzyl group. The methoxybenzyl-piperazine substituent distinguishes it from analogs, influencing electronic properties (electron-donating methoxy group) and steric bulk, which may enhance receptor binding or metabolic stability.

Properties

Molecular Formula

C23H24N6O

Molecular Weight

400.5 g/mol

IUPAC Name

4-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C23H24N6O/c1-30-20-9-7-18(8-10-20)16-27-11-13-28(14-12-27)22-21-15-26-29(23(21)25-17-24-22)19-5-3-2-4-6-19/h2-10,15,17H,11-14,16H2,1H3

InChI Key

ZBFNQBLCYGFHGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolo[3,4-d]Pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold serves as the foundational structure for this compound. A widely adopted route begins with the cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with formamidine acetate under refluxing conditions in acetic acid . This yields 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) in the presence of trimethylamine (TMA) as a catalyst. The chlorination step converts the 4-hydroxyl group to a 4-chloro substituent, producing 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (2 ) in yields exceeding 85% .

Key Reaction Conditions for Chlorination

ReagentSolventTemperatureTimeYield
POCl₃ + TMAToluene110°C6 h87%

The electron-deficient nature of the pyrazolo[3,4-d]pyrimidine ring activates the 4-chloro position for nucleophilic substitution, making it reactive toward amines such as piperazine derivatives .

Preparation of 1-(4-Methoxybenzyl)Piperazine

The 4-(4-methoxybenzyl)piperazine moiety is synthesized via monoalkylation of piperazine with 4-methoxybenzyl chloride. To avoid over-alkylation, a protecting-group strategy or controlled stoichiometry is employed. A common approach involves reacting piperazine with 1.1 equivalents of 4-methoxybenzyl chloride in dichloromethane (DCM) at 0°C, followed by neutralization with aqueous sodium bicarbonate . The product, 1-(4-methoxybenzyl)piperazine, is isolated via column chromatography (silica gel, ethyl acetate/hexane) with a typical yield of 65–75%.

Spectral Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.6 Hz, 2H, Ar-H), 6.89 (d, J = 8.6 Hz, 2H, Ar-H), 3.81 (s, 3H, OCH₃), 3.52 (s, 2H, CH₂), 2.85 (m, 4H, piperazine-H), 2.45 (m, 4H, piperazine-H) .

  • MS (ESI) : m/z 221.1 [M + H⁺] .

Nucleophilic Aromatic Substitution Coupling

The final step involves coupling 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (2 ) with 1-(4-methoxybenzyl)piperazine via SNAr. The reaction is conducted in anhydrous dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 120°C for 12–24 hours . The polar aprotic solvent facilitates the dissolution of both reactants, while the base deprotonates the piperazine, enhancing its nucleophilicity.

Optimized Coupling Conditions

ParameterValue
SolventDMF
BaseK₂CO₃ (2.5 eq)
Temperature120°C
Time18 h
Yield78%

Post-reaction, the mixture is diluted with ice water, extracted with ethyl acetate, and purified via flash chromatography (ethyl acetate/methanol 9:1) to isolate the target compound.

Mechanistic Insights and Side Reactions

The SNAr mechanism proceeds through a two-step process:

  • Formation of a Meisenheimer complex : The electron-deficient pyrazolo[3,4-d]pyrimidine attracts the piperazine lone pair, forming a tetrahedral intermediate.

  • Elimination of chloride : The intermediate collapses, expelling chloride and yielding the coupled product .

Potential side reactions include:

  • Di- or tri-substitution : Excess piperazine may lead to multiple substitutions, mitigated by using 1.0 equivalent of piperazine derivative.

  • Hydrolysis of chloro intermediate : Moisture exposure converts 2 back to the hydroxyl derivative, necessitating anhydrous conditions .

Analytical Characterization of the Target Compound

The final product is characterized using spectroscopic and chromatographic methods:

¹H NMR (600 MHz, DMSO-d₆)

  • δ 8.45 (s, 1H, pyrimidine-H), 8.02 (d, J = 7.8 Hz, 2H, Ph-H), 7.55 (t, J = 7.8 Hz, 2H, Ph-H), 7.48 (t, J = 7.4 Hz, 1H, Ph-H), 7.25 (d, J = 8.6 Hz, 2H, Ar-H), 6.91 (d, J = 8.6 Hz, 2H, Ar-H), 3.79 (s, 3H, OCH₃), 3.72 (s, 2H, CH₂), 3.45 (m, 4H, piperazine-H), 2.60 (m, 4H, piperazine-H) .

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₂H₂₂N₆O [M + H⁺]: 387.1925.

  • Found: 387.1928 .

HPLC Purity

  • 98.2% (C18 column, acetonitrile/water 70:30, 1.0 mL/min) .

Alternative Synthetic Routes

While the SNAr approach is predominant, alternative strategies include:

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 4-chloro-pyrazolo[3,4-d]pyrimidine with 1-(4-methoxybenzyl)piperazine. This method offers milder conditions (90°C, 12 h) but requires expensive catalysts like Pd(OAc)₂ and ligands .

  • Ullmann Coupling : Copper-mediated coupling in DMSO at 130°C. Yields are lower (~60%) due to side product formation .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-methoxybenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while substitution could introduce halogen atoms into the structure .

Scientific Research Applications

4-[4-(4-methoxybenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Limited use, primarily in research and development settings.

Mechanism of Action

The mechanism of action for 4-[4-(4-methoxybenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Routes : The target compound’s synthesis likely involves nucleophilic substitution on 4-chloropyrazolopyrimidine with 4-(4-methoxybenzyl)piperazine, analogous to methods in and .
  • Reactivity : Unlike α-hydroxybenzyl analogs (), the methoxybenzyl group is less prone to cleavage, enhancing stability.
  • Pharmacokinetics : Methoxy groups improve metabolic stability compared to chlorinated derivatives () but may reduce solubility versus hydroxylated analogs ().

Biological Activity

The compound 4-[4-(4-methoxybenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a novel heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure

The chemical formula for the compound is C23H24N6OC_{23}H_{24}N_{6}O, and it features a pyrazolo[3,4-d]pyrimidine core with a piperazine substituent. The presence of the methoxybenzyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. Notably, it has shown promising results as an epidermal growth factor receptor (EGFR) inhibitor. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine can effectively bind to the ATP-binding site of EGFR, leading to reduced phosphorylation and subsequent inhibition of downstream signaling pathways associated with cell proliferation and survival.

Efficacy Against Cancer Cell Lines

The compound has been evaluated against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HCT-116 (colon cancer)

In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity. For instance:

CompoundCell LineIC50 (µM)Mechanism
4-Methoxybenzyl derivativeA5498.21EGFR inhibition
4-Methoxybenzyl derivativeHCT-11619.56EGFR inhibition
Compound 6bMCF-70.016EGFR T790M inhibition

The above table highlights the potency of specific derivatives against various cancer cell lines, emphasizing the role of structural modifications in enhancing biological activity.

Structure-Activity Relationships (SAR)

SAR studies indicate that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence biological activity. For example:

  • Substituting different groups on the piperazine ring can enhance binding affinity to EGFR.
  • The presence of methoxy groups increases lipophilicity and may improve cellular uptake.

Case Studies

Several studies have documented the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents:

  • Study on EGFR Inhibition : A study demonstrated that compounds structurally similar to our target compound showed up to 91% inhibition of EGFR-TK activity in vitro . The docking studies revealed critical hydrogen bonding interactions with amino acids in the ATP-binding site.
  • Cytotoxicity Assessment : Another research evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives against MCF-7 and A549 cell lines. The findings indicated a broad range of cytotoxic effects, with some compounds exhibiting IC50 values significantly lower than existing therapies .
  • Apoptosis Induction : Flow cytometric analyses indicated that certain derivatives could induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, suggesting a potential mechanism for their anticancer effects .

Q & A

Q. What are the common synthetic routes for 4-[4-(4-methoxybenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves alkylation or condensation reactions. For example, the pyrazolo[3,4-d]pyrimidine core can be constructed via cyclization of phenylhydrazine with carbonitriles, followed by introducing the methoxybenzyl-piperazine moiety using alkylating agents (e.g., 2-chloroethyl derivatives) under phase-transfer catalysis in dimethylformamide (DMF) . Intermediates are characterized using IR spectroscopy (to confirm functional groups like C=O or N-H stretches) and 1^1H NMR (to verify substituent integration and coupling patterns). Recrystallization from ethanol or acetonitrile ensures purity .

Q. Which spectroscopic and crystallographic methods are employed to confirm the structure of pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Key techniques include:
  • IR Spectroscopy : Identifies functional groups (e.g., C-N stretches at 1250–1350 cm1^{-1}, aromatic C-H bends near 700–800 cm1^{-1}) .

Q. What in vitro biological assays are typically used to screen pyrazolo[3,4-d]pyrimidine derivatives for kinase inhibition activity?

  • Methodological Answer : Standard assays include:
  • Kinase Inhibition Assays : Measure IC50_{50} values using ATP-competitive ELISA or fluorescence polarization (FP) for targets like EGFR or Src kinases .
  • Cellular Tyrosine Phosphorylation : Assess inhibition of EGF-stimulated phosphorylation in A431 cells via Western blot .
  • Antiproliferative Assays : Use MTT or SRB protocols on cancer cell lines (e.g., MK cells) to evaluate growth inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of 4-[4-(4-methoxybenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine during scale-up synthesis?

  • Methodological Answer :
  • Solvent Optimization : Replace DMF with acetonitrile or dichloromethane to reduce side reactions; use anhydrous conditions to prevent hydrolysis .
  • Catalyst Tuning : Adjust phase-transfer catalyst (e.g., tetrabutylammonium bromide) concentrations to enhance alkylation efficiency .
  • Temperature Control : Maintain reflux at 80–90°C for cyclization steps while avoiding decomposition .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization for high-purity products .

Q. What strategies are recommended for resolving contradictions in reported biological activity data among structurally similar pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer :
  • Assay Standardization : Control variables like ATP concentration (e.g., 10 μM vs. 100 μM) to ensure consistency across kinase inhibition studies .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. trifluoromethyl groups) using molecular docking to explain divergent activities .
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions via liver microsome assays to rule out off-target effects .

Q. How do molecular dynamics (MD) simulations contribute to understanding the binding mechanisms of pyrazolo[3,4-d]pyrimidine derivatives with target kinases?

  • Methodological Answer :
  • Binding Mode Prediction : Use docking software (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with kinase hinge regions) .
  • Free Energy Calculations : Apply MM-GBSA to quantify binding affinities and validate against experimental IC50_{50} values .
  • Conformational Sampling : Run 100-ns MD simulations in explicit solvent to assess ligand-induced kinase flexibility and stability .

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